molecular formula C22H30O4 B1214473 Ferutinin

Ferutinin

Cat. No.: B1214473
M. Wt: 358.5 g/mol
InChI Key: CYSHNJQMYORNJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ferutinin: is a sesquiterpenoid ester. Sesquiterpenoids are a class of terpenes that consist of three isoprene units and often exhibit a wide range of biological activities. This compound is characterized by its unique structure, which includes a hexahydroazulene core and a hydroxybenzoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ferutinin typically involves the following steps:

    Formation of the Hexahydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple precursors such as isoprene derivatives.

    Introduction of Hydroxy Groups: Hydroxylation reactions are employed to introduce hydroxy groups at specific positions on the hexahydroazulene core.

    Esterification: The final step involves the esterification of the hydroxybenzoate group with the hydroxy-substituted hexahydroazulene core. This can be done using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of biocatalysts may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the hexahydroazulene core to a more saturated form.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the hydroxybenzoate with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or more saturated hydrocarbons.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

Chemistry

In chemistry, Ferutinin is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Its ability to interact with biological targets makes it a subject of interest in drug discovery.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The hydroxybenzoate ester group is known for its pharmacological properties, and its combination with the hexahydroazulene core may enhance its efficacy.

Industry

In the industrial sector, this compound is used in the synthesis of fragrances and flavors. Its unique structure contributes to its aromatic properties, making it a valuable ingredient in the formulation of perfumes and flavoring agents.

Mechanism of Action

The mechanism of action of Ferutinin involves its interaction with specific molecular targets. The hydroxybenzoate ester group can interact with enzymes and receptors, modulating their activity. The hexahydroazulene core may enhance the compound’s ability to penetrate biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) acetate: Similar structure but with an acetate ester group instead of a hydroxybenzoate.

    (3-Hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) propionate: Similar structure but with a propionate ester group.

Uniqueness

The uniqueness of Ferutinin lies in its combination of the hexahydroazulene core and the hydroxybenzoate ester group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl) 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-14(2)22(25)12-11-21(4)10-9-15(3)13-18(19(21)22)26-20(24)16-5-7-17(23)8-6-16/h5-9,14,18-19,23,25H,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSHNJQMYORNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)OC(=O)C3=CC=C(C=C3)O)(C(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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